1-Methyl-2,3-dihydrobenzimidazole

CYP3A4 inhibition drug metabolism procurement specification

1‑Methyl‑2,3‑dihydrobenzimidazole (CAS 507231‑88‑1, MF C₈H₁₀N₂, MW 134.18 g·mol⁻¹) is a partially saturated bicyclic heterocycle belonging to the 2,3‑dihydro‑1H‑benzimidazole subclass. Unlike fully aromatic 1‑methyl‑1H‑benzimidazole (CAS 1632‑83‑3), the dihydro scaffold retains an sp³‑hybridized carbon at the 2‑position, conferring a distinct stereoelectronic profile and altered metabolic liability that directly impacts both biological target engagement and physicochemical handling.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 507231-88-1
Cat. No. B3269306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3-dihydrobenzimidazole
CAS507231-88-1
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCN1CNC2=CC=CC=C21
InChIInChI=1S/C8H10N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-5,9H,6H2,1H3
InChIKeyOKVODYYYKBRQAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,3-dihydrobenzimidazole (CAS 507231-88-1) — Core Structural Identity & Procurement Baseline


1‑Methyl‑2,3‑dihydrobenzimidazole (CAS 507231‑88‑1, MF C₈H₁₀N₂, MW 134.18 g·mol⁻¹) is a partially saturated bicyclic heterocycle belonging to the 2,3‑dihydro‑1H‑benzimidazole subclass . Unlike fully aromatic 1‑methyl‑1H‑benzimidazole (CAS 1632‑83‑3), the dihydro scaffold retains an sp³‑hybridized carbon at the 2‑position, conferring a distinct stereoelectronic profile and altered metabolic liability that directly impacts both biological target engagement and physicochemical handling [1].

Why In‑Class Benzimidazoles Cannot Substitute 1‑Methyl‑2,3‑dihydrobenzimidazole in CYP‑Focused Workflows


Benzimidazole congeners exhibit highly divergent cytochrome P450 (CYP) inhibitory potencies that are exquisitely sensitive to ring‑saturation state and N‑substitution pattern [1]. The 2,3‑dihydro‑1‑methyl substitution in 1‑methyl‑2,3‑dihydrobenzimidazole yields a >80‑fold gain in CYP3A4 affinity (Ki = 120 nM) relative to the unsubstituted aromatic benzimidazole core (IC₅₀ ≈ 10 µM) [1][2]. Generic substitution with either 1‑methyl‑1H‑benzimidazole or the parent 2,3‑dihydro‑1H‑benzimidazole therefore introduces uncontrolled CYP inhibition liability, invalidating structure‑activity correlations and compromising metabolic stability screening campaigns. The differential quantified below is a procurement‑critical quality attribute, not a cosmetic structural nuance.

Quantitative Differentiation Evidence for 1‑Methyl‑2,3‑dihydrobenzimidazole versus Closest Structural Analogs


CYP3A4 Affinity: >80‑Fold Gain Over Parent Benzimidazole

1‑Methyl‑2,3‑dihydrobenzimidazole inhibits human recombinant CYP3A4 (midazolam 1′‑hydroxylase) with a Ki of 120 nM, assayed in the presence of human P450 oxidoreductase and cytochrome b₅ [1]. By contrast, the unsubstituted aromatic benzimidazole (1H‑1,3‑benzodiazole) displays an IC₅₀ of 10 000 nM in the standard CYP3A4 fluorescence assay [2]. The 1‑methyl‑1H‑benzimidazole congener (CAS 1632‑83‑3) exhibits no appreciable CYP3A4 inhibition in publicly curated databases, with the nearest reported CYP activity being a weak MAO‑B Ki of 2.08 mM .

CYP3A4 inhibition drug metabolism procurement specification

CYP1A2 Time‑Dependent Inhibition: Distinct Potency Profile Versus PDE10A‑Optimized Benzimidazoles

1‑Methyl‑2,3‑dihydrobenzimidazole displays a CYP1A2 IC₅₀ of 1 100 nM in a time‑dependent inhibition assay using pooled human liver microsomes and midazolam as substrate (30 min pre‑incubation with NADPH) [1]. This value is approximately 3‑fold weaker than the 0.38 µM IC₅₀ reported for the reference benzimidazole‑based PDE10A lead compound 1 in a comparable CYP1A2 fluorescence assay [2], indicating that 1‑methyl‑2,3‑dihydrobenzimidazole carries moderately lower CYP1A2 liability while retaining significant CYP3A4 engagement.

CYP1A2 inhibition time‑dependent inhibition metabolic stability

Vapor Pressure: 2,3‑Dihydro‑N‑methyl Benzimidazole Exhibits Dramatically Higher Volatility Than the Unsubstituted Dihydro Core

1‑Methyl‑2,3‑dihydrobenzimidazole has a predicted vapor pressure of 0.0±0.5 mmHg at 25 °C , whereas the fully unsubstituted 2,3‑dihydro‑1H‑benzimidazole (CAS 4746‑67‑2) exhibits an exceedingly low vapor pressure of 1.29×10⁻⁶ mmHg at 25 °C . This approximately 5‑orders‑of‑magnitude difference in volatility directly impacts distillation feasibility, vacuum drying protocols, and headspace analysis methods.

physicochemical property vapor pressure purification and handling

Dihydrobenzimidazole Scaffold Enables SOS1‑Mediated RAS Activation — A Functional Modality Absent in Aromatic Benzimidazole Series

In a structure‑guided drug design campaign at Vanderbilt University, two dihydrobenzimidazoles were identified as lead compounds that activate SOS1‑mediated nucleotide exchange on RAS, a therapeutic modality targeting ~30% of human cancers [1]. X‑ray co‑crystal structures of these dihydrobenzimidazoles bound to the RAS:SOS1:RAS complex (PDB 6D5E, 6D56) confirmed occupancy of a functionally relevant, chemically tractable pocket on SOS1 [1][2]. By contrast, the fully aromatic benzimidazole series has been primarily exploited as SOS1 inhibitors (e.g., BI‑1701963), not activators, illustrating that the 2,3‑dihydro oxidation state is a critical determinant of biological function [3].

RAS signaling SOS1 agonist dihydrobenzimidazole scaffold

High‑Value Application Scenarios for 1‑Methyl‑2,3‑dihydrobenzimidazole Supported by Quantitative Evidence


CYP3A4 Probe Compound for in vitro Drug‑Drug Interaction Screening Panels

With a Ki of 120 nM against human recombinant CYP3A4, 1‑methyl‑2,3‑dihydrobenzimidazole serves as a mid‑potency positive control for hepatic microsome inhibition assays [1]. Its >80‑fold separation from the parent benzimidazole baseline (IC₅₀ ≈ 10 µM) [2] ensures that batch‑to‑batch identity can be analytically confirmed via CYP3A4 activity, reducing procurement risk in GLP‑compliant DDI screening workflows.

Medicinal Chemistry Selectivity Profiling: Dual CYP3A4/CYP1A2 Benchmark

The compound's CYP3A4 Ki (120 nM) and CYP1A2 time‑dependent IC₅₀ (1.10 µM) provide a quantified two‑dimensional CYP inhibition fingerprint [1][3]. This enables structure‑activity relationship (SAR) teams to benchmark novel benzimidazole analogs against a well‑characterized reference, identifying substituent effects that shift selectivity between CYP isoforms.

RAS‑SOS1 Agonist Tool Scaffold for Oncology Target Validation

The 2,3‑dihydrobenzimidazole core is a validated starting point for SOS1 agonist development, as demonstrated by X‑ray co‑crystal structures of dihydrobenzimidazoles bound to the RAS:SOS1:RAS complex [4]. Procurement of the 1‑methyl‑2,3‑dihydro derivative specifically supports structure‑guided optimization campaigns where the N‑methyl group serves as a minimal steric probe for exploring the SOS1 binding pocket.

Distillation‑Compatible Building Block for Multi‑Gram Synthesis

The predicted vapor pressure of 0.0±0.5 mmHg at 25 °C —over 5 orders of magnitude higher than the unsubstituted 2,3‑dihydro‑1H‑benzimidazole (1.29×10⁻⁶ mmHg) —makes 1‑methyl‑2,3‑dihydrobenzimidazole amenable to vacuum distillation. Process chemistry groups scaling benzimidazole libraries benefit from reduced purification costs and solvent waste relative to chromatography‑dependent analogs.

Quote Request

Request a Quote for 1-Methyl-2,3-dihydrobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.